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molecular formula C16H16O2 B5772238 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one

1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one

Cat. No. B5772238
M. Wt: 240.30 g/mol
InChI Key: UGIGSWZYZVRDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08115017B2

Procedure details

To a solution of 4′-hydroxy-2′-methylacetophenone (3.06 g, 20 mmol) in N,N-dimethylformamide (20 mL), potassium carbonate (3.66 g, 26.4 mmol), benzyl bromide (2.7 mL, 22.4 mmol) and n-Bu4NI (0.75 g, 2.03 mmol) were added and stirred at room temperature for 14 hours. The reaction mixture was diluted with saturated aqueous ammonium chloride under ice cooling, followed by addition of water and ethyl acetate to separate the organic layer. The organic layer was washed with 20 wt. % aqueous sodium thiosulfate and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. After filtering off the desiccant, the solvent was distilled off under reduced pressure and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=8:1→6:1) to give the titled compound (5.05 g, quant.) as a colorless powder.
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([CH3:11])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:18](Br)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.O>CN(C)C=O.[N+](CCCC)(CCCC)(CCCC)CCCC.[I-].[Cl-].[NH4+].C(OCC)(=O)C>[CH2:18]([O:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([CH3:11])[CH:3]=1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2.3,7.8,9.10|

Inputs

Step One
Name
Quantity
3.06 g
Type
reactant
Smiles
OC1=CC(=C(C=C1)C(C)=O)C
Name
Quantity
3.66 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.75 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[I-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate the organic layer
WASH
Type
WASH
Details
The organic layer was washed with 20 wt. % aqueous sodium thiosulfate and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering off the desiccant
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=8:1→6:1)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.05 g
YIELD: CALCULATEDPERCENTYIELD 105.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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